1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

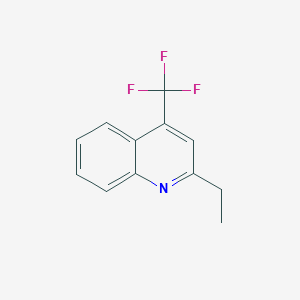

1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo es un compuesto orgánico con la fórmula molecular C10H8BrN. Es un derivado del indeno, un hidrocarburo bicíclico, y presenta un átomo de bromo y un grupo nitrilo unidos al anillo del indeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo generalmente implica la bromación de 2,3-dihidro-1H-indeno-5-carbonitrilo. La reacción se lleva a cabo utilizando bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un solvente como tetracloruro de carbono o cloroformo. Las condiciones de reacción a menudo incluyen la reflujo de la mezcla para asegurar la bromación completa.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener rendimientos y pureza más altos, así como implementar medidas de seguridad para manejar bromo y otros reactivos peligrosos.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de reducción: El grupo nitrilo puede reducirse a una amina utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.

Reacciones de oxidación: El compuesto puede oxidarse para introducir grupos funcionales como ácidos carboxílicos o cetonas.

Reactivos y condiciones comunes:

Sustitución: Nucleófilos como azida de sodio (NaN3) o tiocianato de potasio (KSCN) en solventes polares.

Reducción: LiAlH4 en éter anhidro o gas hidrógeno con un catalizador de paladio.

Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Principales productos:

Sustitución: Formación de azidas, tiocianatos o éteres.

Reducción: Formación de aminas primarias.

Oxidación: Formación de ácidos carboxílicos o cetonas.

Aplicaciones Científicas De Investigación

1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas, incluyendo fármacos y agroquímicos.

Química medicinal: Los derivados del compuesto pueden exhibir actividad biológica y pueden explorarse para posibles aplicaciones terapéuticas.

Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o cristales líquidos.

Mecanismo De Acción

El mecanismo de acción de 1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo depende de su aplicación específica. En la síntesis orgánica, actúa como un bloque de construcción, participando en varias reacciones químicas para formar los productos deseados. En la química medicinal, sus derivados pueden interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad y conduciendo a efectos terapéuticos.

Compuestos similares:

- 5-Bromo-2,3-dihidro-1H-indeno-1-carbonitrilo

- 6-Bromo-2,3-dihidro-1H-indeno-1-carbonitrilo

- 1-Oxo-2,3-dihidro-1H-indeno-4-carbonitrilo

Comparación: 1-Bromo-2,3-dihidro-1H-indeno-5-carbonitrilo es único debido a la posición de los grupos bromo y nitrilo en el anillo del indeno. Esta diferencia posicional puede influir significativamente en la reactividad del compuesto y los tipos de reacciones que puede sufrir. Por ejemplo, 5-Bromo-2,3-dihidro-1H-indeno-1-carbonitrilo puede exhibir diferentes patrones de reactividad debido a que el bromo está en un átomo de carbono diferente.

Comparación Con Compuestos Similares

- 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Comparison: 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the position of the bromine and nitrile groups on the indene ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo. For example, 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile may exhibit different reactivity patterns due to the bromine being on a different carbon atom.

Propiedades

Fórmula molecular |

C10H8BrN |

|---|---|

Peso molecular |

222.08 g/mol |

Nombre IUPAC |

1-bromo-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C10H8BrN/c11-10-4-2-8-5-7(6-12)1-3-9(8)10/h1,3,5,10H,2,4H2 |

Clave InChI |

VJTUYKQFFXOGPJ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C1Br)C=CC(=C2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)

![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)